molecular formula C8H14N2 B3045450 2-(Cyclohexylamino)acetonitrile CAS No. 1074-58-4

2-(Cyclohexylamino)acetonitrile

Cat. No.: B3045450
CAS No.: 1074-58-4
M. Wt: 138.21 g/mol
InChI Key: PIYOTHVPNLMMFD-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)acetonitrile is a nitrile derivative featuring a cyclohexylamine group attached to the acetonitrile backbone. The compound’s core structure—a nitrile group (-CN) bonded to a cyclohexylamino substituent—suggests reactivity typical of nitriles, such as participation in nucleophilic additions or reductions to amines .

Properties

CAS No.

1074-58-4

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2-(cyclohexylamino)acetonitrile

InChI

InChI=1S/C8H14N2/c9-6-7-10-8-4-2-1-3-5-8/h8,10H,1-5,7H2

InChI Key

PIYOTHVPNLMMFD-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCC#N

Canonical SMILES

C1CCC(CC1)NCC#N

Origin of Product

United States

Comparison with Similar Compounds

Research and Regulatory Considerations

  • Toxicity: Cyclohexylamino derivatives may require rigorous toxicity profiling, as seen with Cybutylone’s Schedule I classification () .
  • Green Chemistry : Synthesis methods for related nitriles emphasize inert atmospheres and solvent selection (e.g., THF in ), aligning with sustainable practices .

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
SolventAcetonitrileIncreases solubility of intermediates
CatalystKHSO₄ (10 mol%)Accelerates cyclization
TemperatureRoom temperatureMinimizes side reactions

Which spectroscopic and chromatographic methods are recommended for characterizing purity and structure?

Basic Research Question
Characterization requires a combination of techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., nitrile at ~110 ppm) and cyclohexyl proton environments .
  • FTIR : Confirms nitrile (C≡N stretch at ~2250 cm⁻¹) and secondary amine (N-H bend at ~1550 cm⁻¹) .
  • Single-crystal XRD : Resolves stereochemistry and bond angles for structural validation .
  • HPLC : Quantifies purity (>95% threshold for biological assays) .

Methodological Note : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid interference. For XRD, slow evaporation from acetonitrile yields suitable crystals .

What biological systems has this compound been studied in, and what assays are used?

Basic Research Question
Preliminary studies suggest interactions with neurotransmitter receptors (e.g., serotonin receptors) using:

  • Radioligand binding assays : To measure affinity (Kd values) .
  • Cell-based assays : Monitoring cAMP levels or calcium flux to assess signaling pathway modulation .
  • Enzyme inhibition studies : Evaluate acetylcholinesterase or monoamine oxidase activity via spectrophotometric methods .

Advanced Insight : Contradictions in receptor binding data may arise from assay-specific conditions (e.g., pH, co-solvents) .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Discrepancies often stem from:

  • Variability in assay protocols : Standardize buffer systems (e.g., PBS vs. HEPES) and cell lines.
  • Compound stability : Test degradation under assay conditions via LC-MS .
  • Statistical rigor : Apply ANOVA or t-tests to compare replicates and minimize false positives .

Case Study : Inconsistent acetylcholinesterase inhibition data may require re-evaluating enzyme source (human vs. bovine) and pre-incubation times .

What strategies improve regioselective functionalization of the cyclohexylamine moiety?

Advanced Research Question
To target specific positions:

  • Protecting groups : Use Boc (tert-butoxycarbonyl) to shield the amine during nitrile alkylation .
  • Directed C-H activation : Employ Pd-catalyzed reactions with directing groups (e.g., pyridine) to functionalize the cyclohexane ring .
  • Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilic attack at the nitrile group .

How does the compound’s stability vary under different storage and experimental conditions?

Advanced Research Question
Stability studies should assess:

  • Temperature : Store at -20°C in anhydrous acetonitrile to prevent hydrolysis .
  • Light sensitivity : Protect from UV exposure to avoid nitrile degradation.
  • pH dependence : Degradation accelerates in acidic conditions (pH < 4) .

Q. Table 2: Stability Profile

ConditionHalf-LifeDegradation Product
pH 3.012 hoursCyclohexylamine
25°C (light)48 hoursOxidized nitrile

What computational approaches predict the compound’s interactions with biological targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to model binding to serotonin receptors (PDB: 5I6X) .
  • MD simulations : GROMACS assesses binding stability over 100 ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., nitrile position) with activity .

Validation : Cross-check computational predictions with SPR (surface plasmon resonance) binding assays .

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